alpha-D-galactosyl-(1->3)-D-galactose

Description

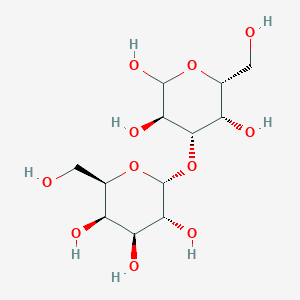

Structure

2D Structure

3D Structure

Properties

CAS No. |

7313-98-6 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1 |

InChI Key |

QIGJYVCQYDKYDW-SDOYDPJRSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Conceptualization and Significance of the Alpha Gal Epitope in Glycobiology

Definitional Framework and Glycosidic Linkage Nomenclature of the alpha-Gal Epitope

The alpha-Gal epitope is a carbohydrate antigen characterized by a specific disaccharide structure: galactose-alpha-1,3-galactose. nih.gov This core structure consists of two galactose monosaccharide units linked together. nih.gov The nomenclature specifies that the anomeric carbon of one galactose molecule is linked to the hydroxyl group on the third carbon of the second galactose molecule. The "alpha" designation refers to the stereochemistry of the glycosidic bond, where the bond is oriented axially.

In biological systems, this disaccharide is often the terminal motif of a larger glycan chain and is commonly found as part of the trisaccharide Galα1–3Galβ1–4GlcNAc–R. nih.govfrontiersin.orgnih.gov This trisaccharide is synthesized by the enzyme α1,3-galactosyltransferase (α1,3GT), which links a galactose residue to an N–acetyllactosamine group on glycoproteins and glycolipids. frontiersin.orgnih.gov The alpha-Gal epitope is one of the most abundant carbohydrate epitopes on the cell surfaces of non-primate mammals. frontiersin.org It is notably absent in humans, apes, and Old World monkeys due to the evolutionary inactivation of the GGTA1 gene, which codes for the α1,3GT enzyme. nih.govwikipedia.org This absence is the primary reason for its high immunogenicity in humans. nih.gov

The structural similarity between the alpha-Gal epitope and the blood group B antigen is noteworthy. The only difference is an additional α1,2-linked fucose residue on the penultimate galactose in the B antigen. nih.govfrontiersin.org This resemblance can lead to cross-reactivity, where antibodies targeting the alpha-Gal epitope can also recognize the B antigen. nih.gov

Below is an interactive data table summarizing the key properties of the alpha-D-galactosyl-(1->3)-D-galactose compound.

| Property | Value |

| Chemical Formula | C₁₂H₂₂O₁₁ |

| Molar Mass | 342.297 g·mol⁻¹ |

| IUPAC Name | (2S,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

| Common Names | alpha-Gal, Galili antigen |

| Core Structure | Galactose-α-1,3-Galactose |

| Common Biological Form | Galα1–3Galβ1–4GlcNAc–R |

| Synthesizing Enzyme | α1,3-galactosyltransferase (α1,3GT) |

Historical Context of alpha-Gal Epitope Discovery and Early Immunological Recognition

The journey to understanding the significance of the alpha-Gal epitope began with early observations in immunology and xenotransplantation. For decades, it was known that humans possess natural antibodies that cause hyperacute rejection of organ xenografts from non-primate mammals, but the precise target of these antibodies remained elusive. nih.gov

A pivotal moment in the history of the alpha-Gal epitope came in 1984, when immunologist Dr. Uri Galili and his colleagues discovered the natural anti-Gal antibody. missouri.edu Their research identified this as the most abundant natural antibody in humans, constituting approximately 1% of circulating immunoglobulins. nih.govnih.gov Subsequent work by Galili's group identified the specific carbohydrate structure recognized by this antibody as the alpha-Gal epitope, Galα1-3Galβ1-4GlcNAc-R. nih.gov This discovery established the molecular basis for the hyperacute rejection observed in xenotransplantation, where the human anti-Gal antibodies bind to the alpha-Gal epitopes abundant on the cells of the transplanted organ, initiating a rapid and destructive immune response. nih.govnih.gov

Further immunological recognition of the alpha-Gal epitope emerged from an unexpected clinical setting in the early 2000s. Researchers investigating severe allergic reactions to the monoclonal antibody cetuximab, a cancer therapeutic, made a groundbreaking discovery. the-scientist.com They found that patients experiencing anaphylaxis had pre-existing IgE antibodies that were specific to the alpha-Gal epitope present on the Fab portion of the cetuximab molecule, which was produced in a mouse cell line. nih.govthe-scientist.com This was the first instance of a carbohydrate, rather than a protein, being identified as the sole cause of a severe IgE-mediated allergic reaction. nih.gov This finding later led to the identification of alpha-Gal syndrome, an allergy to red meat, linking the IgE response to tick bites that introduce the alpha-Gal epitope into the body. the-scientist.comnih.govwikipedia.org

The timeline below highlights key milestones in the discovery and early immunological recognition of the alpha-Gal epitope.

| Year | Discovery | Significance |

| 1984 | Dr. Uri Galili discovers the natural anti-Gal antibody in humans. missouri.edu | Identified the most abundant natural antibody in humans and laid the groundwork for understanding its target. |

| Late 1980s | The Galili group identifies the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) as the specific ligand for the anti-Gal antibody. | Elucidated the molecular basis for hyperacute rejection in xenotransplantation. nih.govnih.gov |

| 2006-2008 | Researchers investigating anaphylactic reactions to the cancer drug cetuximab identify pre-existing IgE antibodies to alpha-Gal as the cause. the-scientist.comwikipedia.org | Provided the first evidence of a carbohydrate acting as the sole trigger for severe IgE-mediated allergy and led to the discovery of alpha-Gal syndrome. nih.gov |

| 2007 | The link between tick bites and the development of IgE antibodies to alpha-Gal, leading to red meat allergy, is independently recognized in the United States and Australia. wikipedia.org | Established the primary sensitization mechanism for the development of alpha-Gal syndrome. |

Molecular Architecture and Biochemical Synthesis of Alpha D Galactosyl 1 >3 D Galactose

Structural Elucidation of the alpha-Gal Epitope: Disaccharide and Trisaccharide Configurations

The core of the alpha-Gal epitope is a disaccharide, alpha-D-galactosyl-(1->3)-D-galactose (Galα1-3Gal), which consists of two galactose units linked by an alpha-1,3-glycosidic bond. ontosight.ainih.govebi.ac.uk This specific linkage is crucial for its recognition by the immune system. ontosight.ai

While the base structure is a disaccharide, the most common and immunologically significant form of the alpha-Gal epitope in nature is a trisaccharide. frontiersin.orgnih.govmdpi.com This configuration is typically Galα1-3Galβ1-4GlcNAc-R, where the core disaccharide is attached to an N-acetyllactosamine (Galβ1-4GlcNAc) residue. frontiersin.orgspandidos-publications.comoup.com This trisaccharide is the terminal structure on various complex N-glycans attached to proteins and lipids. frontiersin.orgnih.gov The structural difference between the alpha-Gal epitope and the human blood group B antigen is subtle, with the B antigen having an additional fucose molecule attached to the subterminal galactose. nih.gov

Table 1: Key Configurations of the alpha-Gal Epitope

| Configuration | Full Name | Molecular Formula | Description |

|---|---|---|---|

| Disaccharide | alpha-D-galactosyl-(1->3)-D-galactose | C₁₂H₂₂O₁₁ | The core structure consisting of two galactose molecules linked via an α-1,3 bond. wikipedia.orgnih.gov |

| Trisaccharide | Galactose-alpha-1,3-Galactose-beta-1,4-N-acetylglucosamine | Varies with 'R' group | The most common biological form, where the alpha-Gal disaccharide is linked to an N-acetyllactosamine residue on a glycoconjugate. frontiersin.orgnih.gov |

Enzymatic Pathways of alpha-Gal Epitope Biosynthesis

The synthesis of the alpha-Gal epitope is a highly specific enzymatic process that occurs within the Golgi apparatus of cells in most mammalian species. frontiersin.orgspandidos-publications.comoup.com This process is governed by a specific glycosyltransferase and the availability of requisite sugar donors and acceptors.

Donor Substrates and Acceptor Glycans in alpha-Gal Formation

The biosynthesis of the alpha-Gal epitope involves a specific donor and acceptor substrate.

Donor Substrate : The universal sugar donor for the α1,3GT enzyme is Uridine Diphosphate Galactose (UDP-Galactose) . frontiersin.orgspandidos-publications.comnih.gov The enzyme catalyzes the cleavage of the high-energy bond between galactose and UDP, transferring the galactose to the acceptor molecule. researchgate.netnih.gov Structural studies suggest an ordered binding mechanism where the donor substrate, UDP-Galactose, binds to the enzyme first, inducing a conformational change that facilitates the binding of the acceptor substrate. researchgate.netnih.gov

Acceptor Glycans : The primary acceptor substrate for α1,3GT is the terminal N-acetyllactosamine (Galβ1-4GlcNAc-R) disaccharide found on the non-reducing end of carbohydrate chains of glycoproteins and glycolipids. frontiersin.orgmedchemexpress.comembopress.org The enzyme specifically adds the galactose residue to the terminal galactose of the N-acetyllactosamine unit. spandidos-publications.commedchemexpress.com For this reaction to occur, the terminal N-acetyllactosamine must be exposed. In many cases, this requires the prior removal of sialic acid residues by enzymes like neuraminidase. frontiersin.orgnih.gov

Table 2: Components of alpha-Gal Biosynthesis

| Component | Name/Type | Role |

|---|---|---|

| Enzyme | alpha-1,3-Galactosyltransferase (α1,3GT) | Catalyzes the formation of the Galα1-3Gal linkage. frontiersin.orgmedchemexpress.com |

| Donor Substrate | UDP-Galactose | Provides the galactose unit to be transferred. spandidos-publications.comnih.gov |

| Acceptor Substrate | N-acetyllactosamine (Galβ1-4GlcNAc-R) | The glycan structure to which the galactose is attached. frontiersin.orgmedchemexpress.com |

| Cellular Location | Trans-Golgi Apparatus | The site of enzymatic synthesis. frontiersin.orgoup.com |

Post-Synthetic Modifications and Glycoconjugate Integration

Following its synthesis by α1,3GT in the Golgi apparatus, the alpha-Gal epitope, now the terminal structure of a glycan chain, is integrated as part of larger glycoconjugates. frontiersin.orgspandidos-publications.com These complex biomolecules are then transported to the cell surface or secreted. The alpha-Gal epitope is found on a wide variety of these molecules, including:

Glycoproteins : These are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. The alpha-Gal epitope is a common terminal structure on N-linked glycans of many cell surface and secreted proteins in non-primate mammals. nih.govspandidos-publications.commedchemexpress.com

Glycolipids : These are lipids with a carbohydrate attached by a glycosidic bond. The alpha-Gal epitope can also be the terminal sugar on the carbohydrate portion of glycolipids that are embedded in the cell membrane. nih.govspandidos-publications.com

The presence of the alpha-Gal epitope on both glycoproteins and glycolipids means it is abundantly expressed on the surfaces of various cells, particularly endothelial cells, in most mammals. nih.govresearchgate.net This widespread distribution on different types of glycoconjugates is a direct result of the post-synthetic trafficking of these molecules from the Golgi to their final destinations. frontiersin.orgspandidos-publications.com

Evolutionary Biology and Genetic Basis of Alpha Gal Epitope Expression

Evolutionary Pressures and Hypothesized Benefits of alpha-Gal Loss

The fixation of the inactivated GGTA1 gene in the catarrhine lineage suggests a strong selective pressure was at play. nih.govnih.gov It is unlikely that the loss of a widespread and conserved gene would become universal in a population without conferring a significant survival advantage. youtube.compbs.org The leading hypothesis centers on pathogen resistance. nih.govnih.gov

It is proposed that ancestral Old World primates were exposed to pathogens—such as viruses, bacteria, or protozoa—that carried α-Gal-like epitopes on their surfaces. nih.govyoutube.com For primates who expressed α-Gal, these pathogens would have been difficult for the immune system to recognize, as the epitopes would be seen as "self" (an example of pathogen mimicry). nih.gov

However, in rare individuals where a mutation had inactivated the GGTA1 gene, the α-Gal epitope would be absent from their own cells. youtube.com This would allow their immune systems to recognize the α-Gal on pathogens as foreign and mount a powerful antibody response (the anti-Gal antibody). nih.govyoutube.com This newfound immunity could have provided a crucial survival advantage during epidemics of such pathogens, leading to the selection and proliferation of individuals carrying the non-functional gene. nih.govnih.gov Supporting this, studies have shown that anti-Gal antibodies can confer protection against diseases like malaria. nih.govnih.gov

Another possibility is that some viruses may have used the α-Gal epitope as a receptor to enter and infect host cells. youtube.comnih.gov In this scenario, losing the ability to produce α-Gal would have rendered these individuals inherently resistant to infection by such viruses. nih.gov

While providing pathogen resistance, this evolutionary change may have come with trade-offs. Studies in mice with a knocked-out GGTA1 gene have shown enhanced resistance to certain bacterial infections but also a potential for accelerated reproductive senescence. youtube.compbs.orgnih.gov This suggests a complex interplay of evolutionary costs and benefits, where the immediate threat from deadly pathogens likely provided sufficient selective pressure to fix the loss-of-function mutation in the primate lineage. pbs.orgnih.gov

Distribution and Occurrence of the Alpha Gal Epitope Across Biological Systems

Ubiquitous Presence in Non-Primate Mammals and Derivatives

The alpha-Gal epitope is abundantly expressed on both glycoproteins and glycolipids in all non-primate mammals. nih.govfrontiersin.org This makes it a common component in a wide range of tissues and animal-derived products. emjreviews.comsigmaaldrich.com Consequently, it is found in meat from mammals such as beef, pork, lamb, venison, and rabbit. cdc.govyalemedicine.orgclevelandclinic.org Organ meats, including liver, kidneys, and intestines, can contain even higher concentrations of alpha-Gal than muscle tissue. alphagalinformation.org

Beyond fresh meat, the epitope is present in numerous mammalian-derived products. vumc.org This includes dairy products like milk and cheese, although many individuals with alpha-Gal syndrome can tolerate them. cdc.govclevelandclinic.orgnih.gov Gelatin, derived from the collagen of animals like cows and pigs, is another significant source of alpha-Gal. cdc.govaaaai.orgalphagalinformation.org The concentration of alpha-Gal in bovine gelatin colloids has been measured to be approximately 0.44 to 0.52 micrograms per gram of gelatin. nih.gov Other animal-derived products that may contain alpha-Gal include lard, tallow, and certain food additives. clevelandclinic.orgalphagalinformation.org

Table 1: Occurrence of alpha-Gal in Non-Primate Mammals and Their Derivatives

| Category | Examples | Presence of alpha-Gal |

| Mammalian Meats | Beef, Pork, Lamb, Venison, Rabbit, Bison | High |

| Organ Meats | Liver, Kidneys, Heart, Intestines (Tripe) | Very High |

| Dairy Products | Cow's Milk, Cheese, Cream, Ice Cream | Present, but often tolerated |

| Animal Fats | Lard, Tallow, Suet | Present |

| Derived Products | Gelatin, Meat Broth, Sausage Casings | Present |

| Medical Products | Porcine/Bovine Heart Valves, Cetuximab, Heparin | Present |

Occurrence in Invertebrates and Arthropod Vectors

The alpha-Gal epitope has been identified in the saliva and salivary glands of several tick species, which is significant for its role in inducing an allergic response in humans. The Lone Star tick (Amblyomma americanum) is strongly associated with alpha-Gal sensitization in North America. wikipedia.org Similarly, the castor bean tick (Ixodes ricinus) in Europe has been linked to the development of this allergy. wikipedia.org Research has confirmed the presence of alpha-Gal-carrying proteins in the saliva and salivary glands of Amblyomma americanum and Ixodes scapularis. frontiersin.org In the European tick Ixodes ricinus, vitellogenins and α-2-macroglobulin have been identified as major proteins carrying the alpha-Gal epitope. frontiersin.org

Evidence suggests that ticks can synthesize the alpha-Gal epitope endogenously, in addition to acquiring it from a mammalian blood meal. nih.gov Studies have shown the presence of alpha-Gal in ticks that have fed on human blood, which lacks the epitope, indicating an internal production mechanism. nih.gov The alpha-Gal moieties have been located in the salivary secretory vesicles within the salivary acini of ticks, confirming their secretion into saliva. nih.gov While the specific enzyme responsible for this synthesis, α-1,3-galactosyltransferase, has not yet been definitively identified in ticks, the evidence points towards an endogenous pathway for alpha-Gal production. nih.gov

Expression in Microorganisms: Bacteria, Protozoa, Fungi, and Algae

The alpha-Gal epitope is not limited to the animal kingdom; it is also expressed by a variety of microorganisms. Many bacteria in the human gut microbiome, including strains of Escherichia coli and Klebsiella, have alpha-Gal on their surfaces. nih.gov This constant exposure is believed to be the reason humans naturally produce a high titer of anti-Gal antibodies (IgG, IgM, IgA). nih.gov

Several protozoan parasites also express alpha-Gal. This includes species of Leishmania, Trypanosoma cruzi (the causative agent of Chagas disease), and Plasmodium species (which cause malaria). nih.gov The presence of anti-Gal antibodies in humans may offer some level of protection against these pathogens. nih.gov The epitope has also been found in certain fungi and red algae. alphagalinformation.org The food additive carrageenan, which is derived from red algae, contains the alpha-Gal epitope. clevelandclinic.orgalphagalinformation.org

Table 2: Examples of Microorganisms Expressing the alpha-Gal Epitope

| Kingdom | Organism Example | Significance |

| Bacteria | Escherichia coli, Klebsiella spp. | Part of normal gut flora; stimulates natural anti-Gal antibody production. |

| Protozoa | Leishmania spp., Trypanosoma cruzi, Plasmodium falciparum | Pathogens against which anti-Gal antibodies may offer protection. |

| Fungi | Certain species (e.g., Aspergillus) | Potential environmental source of alpha-Gal. |

| Algae | Red Algae (Order Gigartinales) | Source of carrageenan, a food additive containing alpha-Gal. |

Viral Glycoprotein Incorporation of Host-Derived alpha-Gal Epitopes

Enveloped viruses can acquire the alpha-Gal epitope on their surface glycoproteins when they are produced in and bud from the cells of non-primate mammals. These viruses utilize the host cell's machinery for glycosylation, and if the host cell expresses α-1,3-galactosyltransferase, the resulting viral particles will be decorated with alpha-Gal. This has been observed in retroviruses, including lentiviruses, produced in cell lines from non-primate mammals. The presence of these host-derived alpha-Gal epitopes on the viral envelope makes them targets for the natural anti-Gal antibodies present in human serum. This interaction can lead to the neutralization of the virus and is a factor considered in the development of vaccines and in the context of xenotransplantation, where latent animal viruses are a concern.

Immunological Paradigms and Host Responses to Alpha D Galactosyl 1 >3 D Galactose

Human Anti-alpha-Gal Antibody Repertoire

Humans naturally produce a significant amount of antibodies directed against the α-Gal epitope, which can constitute up to 1% of circulating immunoglobulins. frontiersin.orgnih.govnih.gov These antibodies are believed to develop in response to stimulation by bacteria present in the gastrointestinal tract that express α-Gal-like structures on their surfaces. nih.govcloudfront.net

The natural anti-α-Gal antibody response in humans is polyclonal and includes several isotypes: Immunoglobulin M (IgM), Immunoglobulin G (IgG), and Immunoglobulin A (IgA). frontiersin.orgnih.govnih.govnih.gov

IgM: These antibodies are part of the primary immune response and are expressed on immature B cells. youtube.comyoutube.com Anti-α-Gal IgM is found in human serum and is involved in the initial recognition of the α-Gal epitope. nih.gov

IgG: This is the most abundant antibody isotype in the serum and is crucial for the secondary immune response. youtube.comyoutube.com Anti-α-Gal IgG antibodies are a major component of the natural antibody repertoire against this epitope and play a significant role in the hyperacute rejection of xenografts. frontiersin.org Studies have shown a distribution of IgG subclasses, with IgG2 being the most predominant, followed by IgG1, IgG3, and IgG4. mdpi.com

IgA: This isotype is predominantly found in mucosal secretions, providing a first line of defense against pathogens. youtube.com Secretory anti-α-Gal IgA is present in human saliva, milk, colostrum, and bile. nih.govnih.gov In milk and saliva, the anti-Gal antibodies are exclusively of the IgA isotype, while in colostrum and bile, IgG and IgM are also present. nih.gov Both IgA1 and IgA2 subclasses have been identified. nih.govnih.gov

| Isotype | Location | Primary Function in Anti-α-Gal Response |

| IgM | Serum | Primary immune response, initial recognition of the α-Gal epitope. nih.govyoutube.com |

| IgG | Serum | Secondary immune response, major component of natural anti-α-Gal antibodies, involved in xenograft rejection. frontiersin.orgyoutube.com |

| IgA | Mucosal Secretions (saliva, milk, colostrum, bile) | Mucosal immunity, first line of defense against pathogens expressing α-Gal. nih.govyoutube.comnih.gov |

The primary target of anti-α-Gal antibodies is the terminal disaccharide Galα1-3Gal. frontiersin.orgnih.gov However, the binding affinity and specificity can be influenced by the adjacent sugar residues.

Research has demonstrated that while the terminal Gal-α-1,3-Gal disaccharide is sufficient for antibody recognition, the presence of additional carbohydrates can enhance the binding efficiency. frontiersin.orgnih.gov For instance, trisaccharides and larger oligosaccharides containing the α-Gal epitope have been shown to be more effective at blocking anti-α-Gal antibodies than the disaccharide alone. nih.gov The binding site of the anti-Gal antibody is thought to resemble a 'pocket' that accommodates the free trisaccharide Galα1-3Galβ1-4GlcNAc, showing a higher affinity for this structure compared to the disaccharide. nih.gov

Interestingly, the α-Gal epitope shares structural similarity with the blood group B antigen, differing only by a fucose residue on the penultimate galactose in the B antigen. frontiersin.orgfrontiersin.org This can lead to cross-reactivity, where some anti-α-Gal antibodies can also recognize the blood group B antigen. frontiersin.orgfrontiersin.org Consequently, individuals with blood group B or AB tend to have lower titers of anti-α-Gal antibodies due to self-tolerance. nih.govmdpi.com

Immunogenicity of the alpha-Gal Epitope in Alpha-Gal-Deficient Species

The α-Gal epitope is highly immunogenic in humans, apes, and Old World monkeys because these species lack the enzyme α-1,3-galactosyltransferase (α1,3GT). frontiersin.orgnih.govfrontiersin.org This enzyme is responsible for synthesizing the α-Gal epitope on glycoproteins and glycolipids in most other mammals. frontiersin.org The gene for α1,3GT was inactivated in an ancestral primate species, leading to the absence of α-Gal expression in their descendants. nih.govfrontiersin.org

As a result, the α-Gal epitope is recognized as a foreign antigen by the immune systems of these species, leading to the production of natural anti-α-Gal antibodies. frontiersin.org This immune response is a classic example of how the absence of a "self" antigen can lead to a robust immune reaction against it when encountered. The constant exposure to α-Gal-like antigens from gut bacteria is thought to maintain a persistent level of these natural antibodies. cloudfront.net

Mechanisms of Anti-alpha-Gal IgE Sensitization

While IgM, IgG, and IgA anti-α-Gal antibodies are common in the general population, the development of IgE antibodies against α-Gal is a key feature of alpha-Gal syndrome (AGS). frontiersin.orgnih.gov This IgE sensitization is not a naturally occurring phenomenon and is primarily induced by an external factor.

A substantial body of evidence has established a strong link between tick bites and the development of IgE antibodies specific to α-Gal, leading to AGS. frontiersin.orgnih.govturkiyeparazitolderg.orgnih.govresearchgate.net Several tick species, including Amblyomma americanum (the lone star tick) in the United States and Ixodes ricinus in Europe, have been implicated. nih.govturkiyeparazitolderg.org

The proposed mechanism involves the introduction of α-Gal-containing molecules from the tick's saliva into the host's skin during feeding. turkiyeparazitolderg.orgnih.gov Tick saliva contains a variety of bioactive molecules, including glycoproteins and glycolipids that carry the α-Gal epitope. nih.govturkiyeparazitolderg.org These salivary components, along with the physical trauma of the bite, are thought to create a microenvironment that promotes a T-helper 2 (Th2) type immune response. nih.govresearchgate.net This Th2-skewed response is crucial for inducing B cells to switch from producing other antibody isotypes to producing IgE. nih.govnih.gov Repeated tick bites appear to enhance this sensitization process, leading to higher levels of α-Gal-specific IgE. nih.gov

The sensitization to α-Gal and the subsequent production of IgE involve a coordinated effort between different immune cells:

B-cells: B-cells are the producers of antibodies. In the context of AGS, specific B-cells that recognize the α-Gal epitope are stimulated to undergo class-switch recombination, leading to the production of α-Gal-specific IgE. nih.govresearchgate.net

T-cells: T-helper cells play a critical role in orchestrating the immune response. Following a tick bite, antigen-presenting cells in the skin can take up α-Gal-containing proteins and present peptides to naïve CD4+ T-cells. researchgate.net In the presence of a Th2-polarizing environment, these T-cells differentiate into Th2 cells, which then provide help to B-cells, promoting the class switch to IgE. cloudfront.netresearchgate.net Studies have shown that individuals with AGS have a distinct gene expression profile in their peripheral blood mononuclear cells, with changes related to antigen-experienced T-cells and type 2 immune responses. nih.govnih.gov

iNKT cells: Invariant Natural Killer T (iNKT) cells are a specialized subset of T-cells that recognize glycolipid antigens. It has been hypothesized that α-Gal-containing glycolipids in tick saliva could be recognized by iNKT cells. nih.govnih.gov Upon activation, iNKT cells can rapidly produce large amounts of cytokines, including IL-4, which is a key cytokine for promoting IgE production. nih.gov This provides a potential T-cell independent, or at least a supplementary, pathway for the induction of a Th2 response and IgE sensitization.

Immunomodulatory Factors in Tick Saliva and Host Response

The saliva of certain tick species is a complex cocktail of bioactive molecules that facilitate blood-feeding by modulating the host's immune response. nih.gov Among these molecules are glycoproteins and glycolipids decorated with the carbohydrate epitope galactose-α-1,3-galactose (alpha-Gal). nih.govnih.gov When a tick bites a human, it introduces these alpha-Gal-containing compounds into the skin, which can trigger a unique and potent immune response. kaiserpermanente.org The host immune system recognizes alpha-Gal as a foreign antigen, as humans and Old World primates lost the gene for α-1,3-galactosyltransferase, the enzyme responsible for synthesizing this epitope. frontiersin.org

The initial sensitization to alpha-Gal is thought to occur at the tick bite site, where skin-resident antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, capture and process the tick's salivary alpha-Gal antigens. nih.gov These APCs then migrate to the draining lymph nodes to initiate an immune response. researchgate.net Tick saliva contains various immunomodulatory substances that can skew the host's immune response towards a Th2-type profile, which is crucial for the production of IgE antibodies. nih.govresearchgate.net For instance, prostaglandin (B15479496) E2, found in tick saliva, can stimulate an increased expression of anti-inflammatory cytokines while promoting a decrease in proinflammatory mediators, potentially favoring a Th2-related immunity and inducing a class switch to IgE antibodies directed against alpha-Gal. nih.gov This IgE-mediated sensitization is the underlying cause of the alpha-Gal syndrome (AGS), a delayed allergic reaction to mammalian meat. nih.gov

Interestingly, the development of AGS appears to be associated with specific tick species, most notably the lone star tick (Amblyomma americanum) in the United States. cdc.gov Research suggests that the saliva from these ticks is particularly potent in inducing an anti-alpha-Gal IgE response. frontiersin.orgaaaai.org The host's response to repeated tick bites can lead to an increase in alpha-Gal-specific IgE levels, heightening the risk and severity of allergic reactions. researchgate.net

Table 1: Key Factors in Tick Saliva Influencing Host Immune Response to alpha-Gal

| Factor | Type | Proposed Immunomodulatory Role |

|---|---|---|

| alpha-Gal Glycoproteins | Glycoprotein | Primary antigen recognized by the host immune system, leading to the production of anti-alpha-Gal antibodies. nih.gov |

| alpha-Gal Glycolipids | Glycolipid | May be recognized by iNKT cells, which can produce IL-4, promoting a Th2-biased immune response. nih.gov |

| Prostaglandin E2 | Bioactive Lipid | Can stimulate anti-inflammatory cytokines and suppress proinflammatory mediators, favoring a Th2 response and IgE production. nih.gov |

Role of Gut Microbiota in Shaping Anti-alpha-Gal Immunity

While tick bites are the primary trigger for the production of pathogenic anti-alpha-Gal IgE, the initial and ongoing stimulation for the production of natural anti-alpha-Gal antibodies (IgM, IgG, and IgA) is believed to originate from the gut microbiota. frontiersin.orgnih.gov Many bacteria that colonize the human gut express alpha-Gal epitopes on their surfaces. nih.gov This constant exposure to microbial alpha-Gal is thought to be the driving force behind the production of a significant portion of natural antibodies in humans, with up to 1% of circulating IgG being directed against alpha-Gal. frontiersin.orgnih.gov

These natural anti-alpha-Gal antibodies are generally considered protective and play a role in immunity against various pathogens. researchoutreach.org The gut microbiota, therefore, plays a dual role in the context of alpha-Gal immunity. On one hand, it primes the immune system to recognize the alpha-Gal epitope, leading to the production of protective antibodies. irec.es On the other hand, this pre-existing sensitivity may be a prerequisite for the subsequent development of an allergic IgE response following a tick bite.

Studies have shown that colonization with bacteria expressing high levels of alpha-Gal, such as Escherichia coli O86:B7, can elicit the production of anti-alpha-Gal antibodies. nih.gov The composition of the gut microbiota can influence the level and type of anti-alpha-Gal antibodies produced. irec.es For instance, a gut microbiota enriched with alpha-Gal-expressing bacteria may lead to higher titers of protective IgM and IgG antibodies. nih.gov The interplay between the gut microbiota, the host immune system, and external factors like tick bites is a complex area of ongoing research. irec.es

Cross-Reactivity with Related Glycan Structures (e.g., Blood Group B Antigen)

A significant aspect of the immunology of alpha-Gal is its structural similarity to the human blood group B antigen. nih.gov Both the alpha-Gal epitope and the B antigen share a terminal galactose-α-1,3-galactose disaccharide. researchgate.net The primary difference is the presence of a fucose residue on the B antigen, which is absent in the alpha-Gal epitope. nih.gov This structural mimicry has important implications for the immune response to alpha-Gal.

Anti-alpha-Gal antibodies, including IgE, can cross-react with the blood group B antigen. nih.govnih.gov This cross-reactivity is believed to be the reason why individuals with blood groups B or AB have a significantly lower risk of developing alpha-Gal syndrome. frontiersin.orghcplive.com The immune system of these individuals is trained to recognize the B antigen as "self," and therefore, they are less likely to mount an allergic IgE response to the structurally similar alpha-Gal epitope. hcplive.comprweb.com Conversely, individuals with blood groups A and O are more susceptible to developing AGS. nih.govresearchgate.net

Studies have shown that IgE antibodies from red meat-allergic patients with blood groups A or O often cross-react with the B antigen, whereas this cross-reactivity is absent in AGS patients with blood group B or AB. frontiersin.orgresearchgate.net This suggests that the B antigen confers a protective effect against sensitization to alpha-Gal. nih.gov The molecular basis of this protection is an area of active investigation.

Table 2: Structural Comparison of alpha-Gal and Blood Group B Antigen

| Feature | alpha-D-galactosyl-(1->3)-D-galactose (alpha-Gal) | Blood Group B Antigen |

|---|---|---|

| Terminal Disaccharide | Galactose-α-1,3-Galactose | Galactose-α-1,3-Galactose |

| Additional Residue | None | Fucose linked to one of the terminal galactoses |

| Immunological Consequence | Can elicit a strong immune response in humans, including IgE. | Recognized as "self" in individuals with blood group B or AB, leading to tolerance. |

Protective Immunity Mediated by Anti-alpha-Gal Antibodies Against Pathogens

The evolutionary loss of the ability to synthesize alpha-Gal in humans and Old World primates is hypothesized to have conferred a selective advantage by allowing for the production of protective antibodies against pathogens that express this epitope on their surface. nih.govnih.gov These natural anti-alpha-Gal antibodies, primarily of the IgM and IgG isotypes, can play a crucial role in the first line of defense against a variety of infectious agents. researchoutreach.org

Anti-alpha-Gal antibodies can protect against pathogens through several mechanisms. One of the primary mechanisms is opsonization, where the antibodies coat the surface of a pathogen, marking it for destruction by phagocytic cells of the immune system, such as macrophages. nih.gov The Fc portion of the antibody binds to Fc receptors on phagocytes, facilitating the engulfment and clearance of the pathogen.

Another important mechanism is the activation of the complement system. When anti-alpha-Gal antibodies bind to the surface of a pathogen, they can initiate the complement cascade, a series of enzymatic reactions that leads to the formation of a membrane attack complex. nih.gov This complex creates pores in the pathogen's membrane, leading to cell lysis and death. Additionally, anti-alpha-Gal antibodies can directly neutralize pathogens by binding to their surface and preventing them from attaching to and infecting host cells. nih.gov

A broad range of protozoan and bacterial pathogens express alpha-Gal on their surfaces, making them potential targets for anti-alpha-Gal antibodies. nih.govresearchoutreach.org

Plasmodium : The causative agent of malaria, Plasmodium falciparum, has been shown to have alpha-Gal on its surface. nih.gov Studies in malaria-endemic regions have found that high levels of anti-alpha-Gal IgM antibodies are associated with a reduced risk of infection. nih.govsciencedaily.com

Mycobacterium : Species of Mycobacterium, including those that cause tuberculosis, have been found to express alpha-Gal. nih.govnih.gov The presence of anti-alpha-Gal antibodies may contribute to the control of mycobacterial infections. nih.gov

Trypanosoma : The parasite Trypanosoma cruzi, which causes Chagas disease, expresses alpha-Gal. nih.gov Anti-alpha-Gal antibodies have been shown to have lytic activity against T. cruzi parasites. nih.gov

Leishmania : Various species of Leishmania, the parasites responsible for leishmaniasis, also display alpha-Gal on their surface. nih.govoup.com An immune response against alpha-Gal has been associated with protection against Leishmania infection in animal models. oup.comnih.gov

Borrelia : The bacterium Borrelia burgdorferi, the causative agent of Lyme disease, is another pathogen that may be targeted by anti-alpha-Gal antibodies. researchoutreach.org

Table 3: Pathogens Targeted by Anti-alpha-Gal Antibodies

| Pathogen | Disease | Evidence of Protection |

|---|---|---|

| Plasmodium spp. | Malaria | High levels of anti-alpha-Gal IgM associated with reduced infection risk. nih.govsciencedaily.com |

| Mycobacterium spp. | Tuberculosis | Anti-alpha-Gal immune response may help control infection. nih.govnih.gov |

| Trypanosoma cruzi | Chagas Disease | Anti-alpha-Gal antibodies exhibit lytic activity against the parasite. nih.govnih.gov |

| Leishmania spp. | Leishmaniasis | Immune response to alpha-Gal is protective in animal models. nih.govoup.com |

The protective role of anti-alpha-Gal antibodies may also extend to zoonotic viral infections. nih.gov Many viruses acquire their envelope from the host cell they infect. mdpi.com When a virus replicates in a non-primate mammal, its envelope can become decorated with alpha-Gal epitopes synthesized by the host's cellular machinery. nih.govnih.gov

When such a virus is transmitted to a human, the pre-existing anti-alpha-Gal antibodies can recognize and neutralize the virus, preventing it from establishing an infection. mdpi.com This mechanism is thought to act as a natural barrier against the transmission of certain zoonotic viruses from non-primate mammals to humans. frontiersin.org However, this protection is likely limited to the initial transmission event, as once the virus infects human cells, it will no longer carry the alpha-Gal epitope on its envelope. nih.gov

Immunological Implications in Xenotransplantation Biology and Organ Rejection

The carbohydrate alpha-D-galactosyl-(1->3)-D-galactose, commonly known as the alpha-Gal epitope, represents a formidable barrier in the field of xenotransplantation, the transplantation of organs or tissues between different species. nih.govuberresearch.com This disaccharide is abundantly expressed on the cell surfaces of most mammals, with the notable exception of humans, apes, and Old World monkeys. frontiersin.orgnih.govnih.gov The absence of alpha-Gal in humans is due to an evolutionary inactivation of the gene for α1,3-galactosyltransferase (α1,3GT), the enzyme responsible for its synthesis. frontiersin.orgnih.gov Consequently, humans universally produce high titers of natural antibodies against this epitope, primarily of the IgM, IgG, and IgA isotypes. nih.govfrontiersin.org These pre-existing anti-Gal antibodies are a primary driver of the rapid and aggressive immune responses that lead to the rejection of porcine xenografts, which are considered a potential solution to the shortage of human donor organs. nih.govnih.govnih.gov

The initial and most aggressive form of rejection is termed hyperacute rejection (HAR), which can destroy a transplanted organ within minutes to hours. ectrx.orgbioworld.com This process is initiated when circulating human anti-Gal antibodies bind to the alpha-Gal epitopes highly expressed on the endothelial cells of the donor organ's blood vessels. frontiersin.orgnih.gov This antibody-antigen binding triggers a powerful inflammatory cascade. The primary mechanism involves the activation of the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the surface of the donor endothelial cells. nih.govfrontiersin.org This results in widespread cell lysis, destruction of the graft vasculature, interstitial hemorrhage, and rapid thrombotic occlusion, culminating in graft failure. nih.govfrontiersin.org

Studies in pig-to-baboon cardiac xenotransplant models have definitively shown that anti-Gal antibodies are a major component of the xenoreactive natural antibodies that cause hyperacute rejection. nih.gov Specific removal of these antibodies from baboons prior to transplantation successfully prevented HAR, demonstrating their critical role. nih.govbohrium.com

To circumvent this immediate immunological hurdle, significant research has focused on genetic modification of the source animal, primarily pigs. The development of pigs with a knockout of the α1,3-galactosyltransferase gene (GGTA1-KO) has been a major breakthrough. frontiersin.orgresearchgate.net Organs from these GGTA1-KO pigs lack the alpha-Gal epitope, and their transplantation into non-human primates has successfully prevented hyperacute rejection. nih.govfrontiersin.org This has shifted the focus to subsequent, slower forms of rejection.

Even in the absence of hyperacute rejection, the immune system can still mount a significant response against the xenograft, leading to acute humoral xenograft rejection (AHXR) or delayed xenograft rejection. ectrx.orgnih.gov This can be mediated by the remaining anti-Gal antibodies (as knockout may not be 100% complete) or by antibodies targeting other, non-Gal porcine xenoantigens. frontiersin.orgovid.com Furthermore, the transplantation of an alpha-Gal-expressing organ can stimulate a powerful elicited immune response, leading to the production of large quantities of high-affinity anti-Gal IgG antibodies. jci.orgjci.org This elicited response contributes to ongoing inflammation and can lead to chronic rejection of the xenograft. jci.org This T-cell-dependent process involves the presentation of pig-derived peptides by the recipient's B cells, which in turn activates helper T cells that stimulate the anti-Gal B cells to proliferate and produce antibodies. jci.org These elicited anti-Gal IgG antibodies can destroy xenograft cells through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govjci.org

The critical role of the anti-Gal antibody titer has been demonstrated in models using alpha1,3-galactosyltransferase knockout (Gal KO) mice. When wild-type mouse hearts (expressing alpha-Gal) were transplanted into Gal KO mice (which produce anti-Gal antibodies), the rejection time was directly correlated with the recipient's anti-Gal antibody levels. nih.gov

| Study Focus | Animal Model | Key Intervention | Primary Finding | Reference |

| Role of Anti-Gal in HAR | Pig-to-Baboon (Cardiac Xenograft) | Specific depletion of anti-Gal antibodies via extracorporeal absorption. | Averted hyperacute rejection, demonstrating anti-Gal antibodies are a primary cause. | nih.govbohrium.com |

| Elicited Anti-Gal Response | Mouse Model (Pig Kidney Membrane Immunization) | Treatment with anti-CD40L mAb to block T-B cell interaction. | Completely prevented the production of anti-Gal IgG, showing the response is T-cell dependent. | jci.org |

| Genetic Knockout of Alpha-Gal | GGTA1-KO Pigs to Non-Human Primates | Transplantation of organs lacking the alpha-Gal epitope. | Successfully prevented hyperacute rejection, shifting the challenge to delayed rejection mechanisms. | nih.govfrontiersin.org |

| Antibody Titer and Rejection | Wild-type Mouse to Gal-KO Mouse (Heart Transplant) | Transplantation into recipients with varying anti-Gal antibody titers. | The titer of anti-Gal antibody was found to be the critical determinant of rejection time. | nih.gov |

| Antibody-Mediated Cell Destruction | In vitro studies with porcine cells | Incubation of alpha-Gal expressing cells with human anti-Gal IgG. | Elicited anti-Gal IgG effectively destroys xenograft cells via antibody-dependent cell-mediated cytotoxicity (ADCC). | jci.org |

Research Methodologies and Analytical Approaches for Alpha D Galactosyl 1 >3 D Galactose Research

Genetic Engineering and Gene Editing Techniques in Model Organisms

Genetic engineering has been pivotal in creating animal models that mimic the human inability to synthesize the alpha-Gal epitope. These models are crucial for studying the immunological consequences of alpha-Gal exposure, including the mechanisms underlying alpha-Gal syndrome and the challenges of xenotransplantation. nih.govresearchgate.net

Gene Silencing (RNAi) in Invertebrate Systems (e.g., Ticks)

While knockout models are invaluable, studying the synthesis of alpha-Gal in organisms that are not easily genetically modified, such as ticks, requires different approaches. RNA interference (RNAi) is a powerful technique used to silence gene expression post-transcriptionally. It has become a leading tool for functional genomics in ticks, allowing researchers to investigate the role of specific genes in processes like alpha-Gal synthesis. nih.govnih.gov

Methodology: RNAi is initiated by introducing double-stranded RNA (dsRNA) that is homologous to the target messenger RNA (mRNA) into the tick. nih.gov This can be done via microinjection into the tick's abdomen. nih.gov The tick's cellular machinery recognizes the dsRNA and cleaves it into small interfering RNAs (siRNAs). These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the target mRNA, effectively "silencing" the gene and preventing protein production. nih.gov

Research Applications and Findings: Researchers have used RNAi to identify the galactosyltransferases responsible for synthesizing alpha-Gal in ticks. By systematically silencing candidate galt genes in Ixodes scapularis ticks and then measuring the resulting alpha-Gal levels in tissues like the salivary glands and midgut, they can pinpoint the specific enzymes involved. researchgate.net

Enzymatic Assays for Glycosyltransferase and Glycosidase Activity

Enzymatic assays are fundamental for quantifying the activity of the enzymes that synthesize (glycosyltransferases) and degrade (glycosidases) the alpha-Gal epitope. These assays provide direct measurements of enzyme function in various biological samples.

Glycosyltransferase Activity Assays: The activity of α-1,3-galactosyltransferase (α1,3GT), the enzyme that creates the alpha-Gal epitope, can be measured using several methods. One common approach is an Enzyme-Linked Lectin Assay (ELLA). In this assay, a synthetic acceptor substrate, such as a disaccharide like Galβ1-4GlcNAc, is coated onto microtiter plate wells. nih.gov The enzyme sample is then added along with the sugar donor, UDP-Galactose. If α1,3GT is active, it will transfer galactose to the acceptor, creating the alpha-Gal epitope. The newly formed product is then detected using a biotinylated lectin that specifically binds to the alpha-Gal structure, such as Viscum album agglutinin. nih.govresearchgate.net The amount of bound lectin, quantified with a colorimetric or fluorometric substrate, is proportional to the enzyme's activity. nih.gov

Glycosidase Activity Assays: To measure the activity of alpha-galactosidase, the enzyme that cleaves alpha-galactosyl moieties, fluorometric assays are often employed. sigmaaldrich.com These kits use a synthetic substrate where a fluorophore, such as 4-Methylumbelliferone (4-MU), is linked to an alpha-galactose molecule. sigmaaldrich.commdpi.com When alpha-galactosidase in the sample cleaves this bond, the 4-MU is released, and its fluorescence can be measured (e.g., excitation at 360 nm, emission at 445 nm). sigmaaldrich.com The rate of fluorescence increase is directly proportional to the enzyme's activity in the sample. This method is highly sensitive and can be used to measure alpha-galactosidase activity in tissue homogenates, cell lysates, and biological fluids. sigmaaldrich.comnih.gov

| Assay Type | Enzyme Measured | Principle | Substrates | Detection Method |

|---|---|---|---|---|

| Enzyme-Linked Lectin Assay (ELLA) | alpha-1,3-galactosyltransferase (α1,3GT) | Enzymatic extension of a coated acceptor substrate, followed by lectin-based detection of the product. nih.gov | Acceptor: Galβ1-4GlcNAc; Donor: UDP-Galactose. nih.gov | Biotinylated lectin (Viscum album agglutinin) and a streptavidin-enzyme conjugate for colorimetric detection. nih.gov |

| Fluorometric Activity Assay | alpha-galactosidase | Enzymatic cleavage of a synthetic substrate, releasing a fluorescent molecule. sigmaaldrich.com | 4-Methylumbelliferyl-α-D-galactopyranoside. mdpi.com | Measurement of fluorescence intensity of the released 4-Methylumbelliferone. sigmaaldrich.com |

Immunochemical Detection and Quantification Methods

Immunochemical methods utilize the high specificity of antibodies and lectins to detect and quantify the alpha-Gal epitope on cells, tissues, and proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Expression

ELISA is a versatile and widely used plate-based assay for quantifying antigens or antibodies. For alpha-Gal research, it is adapted to measure either the expression of the epitope itself or the level of anti-Gal antibodies in serum. nih.govnih.govnih.gov

An ELISA inhibition assay is a highly sensitive method to quantify the number of alpha-Gal epitopes on cells or in tissue homogenates. nih.govnih.gov In this setup, a known amount of a monoclonal anti-Gal antibody (e.g., M86) is pre-incubated with the sample containing an unknown quantity of alpha-Gal. nih.govnih.gov This mixture is then transferred to a microtiter plate pre-coated with a synthetic alpha-Gal antigen (e.g., alpha-Gal-BSA). The amount of "free" antibody remaining in the supernatant that can bind to the coated antigen is inversely proportional to the amount of alpha-Gal in the original sample. This residual antibody is detected using a secondary antibody conjugated to an enzyme (like HRP), which produces a measurable colorimetric signal. nih.gov By comparing the inhibition curve of the sample to that of a standard with a known number of epitopes, the quantity of alpha-Gal can be precisely determined. nih.gov This assay is sensitive enough to detect a range from 5 x 10⁴ to over 5 x 10⁷ epitopes per cell. nih.gov

Western Blotting and Immunodiffusion for Protein Glycosylation Profiling

Western blotting, or immunoblotting, is a technique used to identify specific alpha-Gal-containing proteins (glycoproteins) within a complex mixture. researchgate.netnih.gov First, proteins from a sample (e.g., tick saliva, cell lysates, or tissue extracts) are separated by size using SDS-PAGE. frontiersin.org The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific for the alpha-Gal epitope (like the M86 monoclonal antibody) or with serum from an alpha-Gal allergic patient containing anti-Gal IgE. researchgate.netresearchgate.net A secondary antibody, which is enzyme-linked and recognizes the primary antibody, is then added. Finally, a substrate is applied that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence or color), revealing bands that correspond to the alpha-Gal-glycosylated proteins. researchgate.net

This technique has been instrumental in:

Identifying specific allergens: Researchers have used Western blotting to identify the specific proteins in tick saliva and red meat that carry the alpha-Gal epitope and are recognized by IgE from allergic patients. researchgate.netfrontiersin.org

Confirming knockout efficacy: Immunoblots of tissue extracts from GGTA1 KO pigs show no signal when probed with anti-Gal antibodies, confirming the successful elimination of the epitope, whereas wild-type and heterozygous tissues show positive bands. researchgate.net

Tracking protein uptake: The uptake and degradation of alpha-Gal-containing proteins by immune cells can be visualized over time using Western blotting. nih.gov

Immunodiffusion is a less common technique in modern alpha-Gal research but was historically used to characterize the specificity of antibodies. It relies on the diffusion of antigens and antibodies through a gel matrix. When they meet at optimal concentrations, they form a visible precipitate line. This method can be used to determine the distribution of IgG subclasses within the total pool of anti-α-Gal antibodies. mdpi.com

Flow Cytometry and Immunofluorescence for Cellular Localization

Flow cytometry and immunofluorescence are powerful techniques for investigating the cellular interactions and localization of the alpha-Gal epitope. Flow cytometry allows for the high-throughput analysis of individual cells in suspension. In alpha-Gal research, it is frequently used to quantify the expression of cell surface markers, such as in the Basophil Activation Test (BAT), where the upregulation of markers like CD63 on basophils is measured following exposure to alpha-Gal-containing allergens. This provides a quantitative assessment of the cellular immune response.

Immunofluorescence microscopy, on the other hand, provides spatial information by using fluorescently labeled antibodies to visualize the location of alpha-Gal epitopes on or within cells and tissues. For example, studies have used immunofluorescence to visualize the distribution of N-glycans containing the alpha-Gal motif in various meat tissues, revealing that the epitope is predominantly located in the fibroconnective tissue. nih.gov This technique is crucial for understanding which specific cell types or tissue structures present the alpha-Gal antigen, providing context for its role in immune responses.

Advanced Glycoanalytical Techniques

A suite of advanced analytical methods is essential for the detailed structural characterization and profiling of complex carbohydrates like alpha-Gal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of carbohydrates. unimo.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise structure of alpha-Gal.

1H NMR spectra provide information on the anomeric configuration (whether the linkage is alpha or beta) through the chemical shift and coupling constants of the anomeric proton (H-1). researchgate.net For alpha-D-galactosyl-(1->3)-D-galactose, the characteristic signals of the anomeric protons confirm the α-linkage. 13C NMR provides data on each carbon atom in the sugar rings. The chemical shifts, particularly of the carbons involved in the glycosidic bond (C-1 of the terminal galactose and C-3 of the second galactose), definitively establish the (1->3) linkage. unimo.it Purity and structural integrity of alpha-Gal glycan standards are routinely confirmed using techniques including 1H-NMR. qa-bio.com

Advanced NMR techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals and to confirm the connectivity between the two galactose units.

Mass spectrometry (MS) is a highly sensitive technique for profiling complex mixtures of glycans and identifying those that contain the alpha-Gal epitope. researchgate.net Often coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE), MS provides detailed information on the mass, composition, and sequence of glycans.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is used for rapid profiling of released glycans, providing molecular weight information that can suggest the presence of alpha-Gal modifications. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) separates complex glycan mixtures before they enter the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the glycan ions. nih.gov The resulting fragmentation patterns provide structural information, including the sequence of monosaccharides and the branching patterns, allowing for the identification of terminal alpha-Gal structures. nih.gov This method has been used to identify a diversity of alpha-Gal-containing glycan isomers on monoclonal antibodies and to analyze the N-glycan profiles of various red meats. nih.govnih.gov

Multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (xCGE-LIF) is a high-resolution, high-throughput technique for glycan analysis. mpg.de The method involves enzymatically releasing glycans from a glycoprotein, labeling them with a fluorescent dye (such as 8-aminopyrene-1,3,6-trisulfonic acid, APTS), and then separating them by size, charge, and shape in parallel capillaries. mpg.denih.gov

The laser-induced fluorescence detector provides extremely high sensitivity, allowing for the analysis of minute amounts of sample. taylorfrancis.comnih.gov xCGE-LIF is particularly adept at separating structurally similar glycans, including isomers, making it a powerful tool for profiling the array of glycans on a protein or in a cell, and quantifying those that may contain the alpha-D-galactosyl-(1->3)-D-galactose epitope. mpg.denih.gov

In Vitro Cell Culture Models for Immune Response Studies (e.g., Basophil Activation Assays)

To study the immediate-type allergic reactions mediated by IgE antibodies against alpha-Gal, in vitro models using primary human cells are invaluable. The most prominent of these is the Basophil Activation Test (BAT). The BAT is a functional assay that measures the degranulation of basophils—key effector cells in allergic reactions—upon exposure to a specific allergen.

The assay is performed by incubating a patient's whole blood or isolated basophils with an alpha-Gal-containing allergen (e.g., cetuximab or pork kidney extract). Allergen-specific IgE on the surface of basophils becomes cross-linked, triggering cellular activation. This activation is quantified using flow cytometry by measuring the increased expression of surface markers, most commonly CD63.

Research has consistently shown that the BAT can effectively differentiate between individuals with clinically relevant alpha-Gal syndrome and those who are asymptomatically sensitized (i.e., have alpha-Gal specific IgE but no allergic reactions). The degree of basophil activation in the BAT often correlates with the severity of the clinical reaction.

| Parameter | Alpha-Gal Syndrome Patients | Asymptomatic Alpha-Gal Sensitized Individuals |

|---|---|---|

| Basophil Reactivity (%CD63+ cells) | Strong, dose-dependent activation | Low to no activation |

| Allergen Concentration for half-maximal response (EC50) | Lower concentration required | Higher concentration required (or no response) |

| Correlation with Clinical Symptoms | Positive correlation with reaction severity | No correlation |

Bioinformatic and Computational Approaches in Glycogene Analysis

Bioinformatic and computational tools are essential for studying the genetic basis of alpha-Gal expression. This research focuses on "glycogenes," particularly the gene encoding alpha-1,3-galactosyltransferase (α1,3GT), the enzyme responsible for synthesizing the alpha-Gal epitope. The human gene is referred to as GGTA1. genecards.orgnih.gov

Phylogenetic and Evolutionary Analysis: Humans, apes, and Old World monkeys lack the ability to synthesize alpha-Gal because their GGTA1 gene has become an inactive pseudogene. nih.govpnas.org Bioinformatic analyses, including sequence alignment and phylogenetic tree construction, are used to compare the GGTA1 gene across different species. pnas.orgkiz.ac.cn These studies trace the evolutionary history of the gene, identifying the specific frameshift and nonsense mutations that led to its inactivation in the primate lineage. pnas.orgnih.govplos.org

Computational Modeling: Computational methods are used to predict the three-dimensional structure of the α1,3GT enzyme. nih.govoup.comnih.gov Homology modeling, for instance, uses the known structures of related enzymes (like β-glucosyltransferase) as a template to build a model of α1,3GT. oup.comnih.gov These models provide insights into the enzyme's catalytic domain, its active site, and how it binds to its substrates, such as UDP-galactose. nih.govnih.gov

Database Utilization: Researchers utilize public databases like NCBI Gene, UniProt, and specialized glycan databases (e.g., GlyGen, IEDB) to retrieve gene sequences, protein information, and data on known glycan structures and epitopes. genecards.orgnih.govnih.goviedb.org These resources are fundamental for comparative genomics and for integrating different types of data in alpha-Gal research.

Emerging Research Avenues and Future Directions in Alpha D Galactosyl 1 >3 D Galactose Research

Unraveling Complex Tick-Host-Pathogen Interactions and Immunological Outcomes

The sensitization to alpha-Gal in humans is primarily initiated by tick bites, creating a complex interplay between the tick, its host, and various pathogens. nih.gov Research is actively exploring how components in tick saliva, including alpha-Gal-carrying glycoproteins and lipids, trigger the production of alpha-Gal-specific IgE antibodies, which are responsible for the allergic reactions seen in AGS. nih.govnih.gov It is hypothesized that tick saliva skews the host immune system toward a Th2 response, facilitating the production of these specific IgE antibodies. frontiersin.orgfrontiersin.org

Furthermore, the anti-alpha-Gal immune response, which includes IgM and IgG antibodies, may have a cooperative role in host defense. nih.gov These antibodies could offer protection against certain pathogens that have alpha-Gal on their surface, a phenomenon that evolved as a conflict and cooperation between ticks and their human hosts. nih.govresearchgate.net The interaction between anti-alpha-Gal immunity and tick-borne pathogens is a critical area of study, as it may influence host susceptibility and disease outcomes. researchgate.net Understanding these intricate relationships is essential for developing strategies to prevent AGS and potentially control major infectious diseases. researchgate.net

| Research Area | Key Findings and Hypotheses | Immunological Outcome |

| Tick-Induced Sensitization | Tick saliva contains alpha-Gal on glycoproteins and lipids, which are introduced to the host during feeding. nih.govnih.gov | Host immune response is skewed towards Th2 immunity, leading to the production of alpha-Gal-specific IgE antibodies and sensitization. frontiersin.orgfrontiersin.org |

| Alpha-Gal Syndrome (AGS) | Sensitized individuals produce IgE antibodies against alpha-Gal. researchoutreach.org | Subsequent exposure to alpha-Gal from red meat consumption leads to delayed anaphylactic reactions. frontiersin.org |

| Host-Pathogen Interaction | Anti-alpha-Gal IgM and IgG antibodies may protect against pathogens carrying the alpha-Gal epitope. nih.govresearchgate.net | Potential for enhanced immunity against certain infectious diseases, but also complex modulation of the response to tick-borne pathogens. researchgate.net |

Elucidating Novel Immune Regulatory Mechanisms Involved in alpha-Gal Responses

The immune response to alpha-Gal is multifaceted, involving both innate and adaptive immunity. A key area of future research is to fully elucidate the specific mechanisms that regulate this response. While immune reactions to carbohydrates are often T-cell independent, evidence suggests that T-cell help is essential for developing the anti-alpha-Gal response. frontiersin.orgovid.com B-cells recognize the alpha-Gal epitope, process the associated glycoproteins, and present peptides to T-cells, which in an IL-4-rich environment, can induce a class switch to IgE production. nih.govaaaai.org

The role of the gut microbiota in shaping the anti-alpha-Gal antibody repertoire is another emerging avenue of investigation. nih.gov Bacteria within the gut can express alpha-Gal-like structures, potentially influencing the baseline levels of anti-alpha-Gal IgM and IgG antibodies in humans, which may offer a protective effect against certain pathogens. researchgate.net Understanding how these different arms of the immune system are activated and regulated will be crucial for developing targeted therapies.

Development of Modulatory Strategies for Anti-alpha-Gal Immune Responses

Given the clinical impact of AGS and the role of alpha-Gal in xenotransplantation rejection, developing strategies to modulate the anti-alpha-Gal immune response is a major research goal. For AGS, allergen avoidance is the primary management strategy, but this can significantly impact quality of life. frontiersin.org Therefore, researchers are exploring immunotherapies. Recent studies in mouse models have shown that biodegradable nanoparticles encapsulating alpha-Gal can enhance immune tolerance, reducing alpha-Gal-specific IgE and suppressing hypersensitivity reactions. frontiersin.org Other approaches under investigation include oral desensitization with red meat and the use of anti-IgE monoclonal antibodies to reduce allergic reactions. frontiersin.orgnih.gov

In the field of xenotransplantation, where the presence of alpha-Gal on pig organs causes hyperacute rejection in human recipients, significant progress has been made. researchgate.netresearchgate.net The primary strategy involves the creation of genetically engineered pigs that lack the α1,3-galactosyltransferase (GGTA1) gene, thereby eliminating the alpha-Gal epitope from their cells and tissues. frontiersin.orgnih.gov

Bioengineering of Glycan Structures for Academic and Biotechnological Applications

The potent immunogenicity of alpha-Gal makes it an attractive target for bioengineering and various biotechnological applications. The ability to synthesize structurally defined oligosaccharides is a critical tool for advancing research. researchgate.net

Vaccine Development: The strong immune response elicited by alpha-Gal suggests its potential use as a vaccine adjuvant to enhance the immunogenicity of other antigens. researchgate.net It is also being investigated for the development of vaccines to control major infectious diseases. researchgate.net

Cancer Immunotherapy: Anti-alpha-Gal antibodies may have therapeutic potential if they can be directed against cancerous cells that express alpha-Gal-like epitopes. researchgate.netnih.gov

Research Tools: The bioengineering of glycan structures allows for the creation of specific alpha-Gal-containing molecules. qa-bio.com These tools are invaluable for academic research to probe the detailed molecular mechanisms of the anti-alpha-Gal immune response and to develop improved diagnostic tests. researchgate.net

| Application | Approach | Potential Outcome |

| Vaccine Adjuvant | Incorporating alpha-Gal into vaccine formulations to boost the immune response. researchgate.net | Enhanced protection against infectious diseases. |

| Cancer Therapy | Using anti-alpha-Gal antibodies to target cancer cells expressing alpha-Gal-like structures. researchgate.netnih.gov | Novel targeted cancer treatments. |

| Diagnostic Development | Using synthetic alpha-Gal structures to improve the accuracy of diagnostic tests for AGS. nih.gov | More precise and reliable diagnosis of alpha-Gal sensitization. |

Application of Glycomics in Understanding Evolutionary Immunology

Glycomics, the comprehensive study of glycan structures, offers a powerful lens through which to investigate the evolutionary significance of alpha-Gal. nih.govfrontiersin.org The gene for the enzyme that synthesizes alpha-Gal, α1,3-galactosyltransferase (GGTA1), was inactivated in the common ancestor of Old World primates, including humans. researchgate.netresearchgate.netnih.gov This evolutionary event meant that alpha-Gal became a foreign antigen, leading to the production of natural anti-alpha-Gal antibodies.

One prominent hypothesis suggests that the loss of alpha-Gal and the subsequent development of anti-alpha-Gal antibodies conferred a selective advantage by providing protection against pathogens that carried the alpha-Gal epitope on their surface. researchgate.netnih.gov This evolutionary trade-off—losing the ability to synthesize a "self" antigen to better recognize and fight "non-self" pathogens—is a key area of research in evolutionary immunology. By comparing the glycomes of different species and studying host-pathogen interactions, scientists can continue to piece together the evolutionary pressures that have shaped the human immune system. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to confirm the α(1→3) glycosidic linkage in alpha-D-galactosyl-(1→3)-D-galactose?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for identifying the anomeric configuration and glycosidic bond position. For instance, cross-peaks in 2D NMR (e.g., HSQC, NOESY) can resolve the α-linkage via characteristic chemical shifts (e.g., α-anomeric protons at ~5.0 ppm) and inter-residue nuclear Overhauser effects (NOEs) . Mass spectrometry (MS) with fragmentation analysis (e.g., CID or MALDI-TOF) further validates the molecular weight and linkage specificity .

Q. How is alpha-D-galactosyl-(1→3)-D-galactose synthesized in vitro, and what are common purification challenges?

- Methodological Answer : Chemical synthesis often employs glycosyl donors (e.g., trichloroacetimidates) activated by Lewis acids (e.g., TMSOTf) to ensure stereoselective α(1→3) bond formation. Enzymatic synthesis using galactosyltransferases (e.g., B3GALNT1) with UDP-galactose as a donor is another approach . Purification challenges include separating regioisomers via HPLC (C18 or HILIC columns) and removing unreacted substrates, which require optimization of gradient elution and detection at 190–210 nm for carbohydrate visibility .

Q. What experimental models utilize D-galactose to study aging, and how is alpha-D-galactosyl-(1→3)-D-galactose implicated?

- Methodological Answer : Rodent models (e.g., rats, mice) are administered D-galactose subcutaneously (100–300 mg/kg/day for 6–15 weeks) to induce oxidative stress and mimic aging phenotypes. Alpha-D-galactosyl-(1→3)-D-galactose may accumulate in tissues, contributing to advanced glycation end products (AGEs) measured via ELISA or fluorescence spectroscopy (ex/em: 370/440 nm). Behavioral tests (e.g., Morris water maze) and biomarkers (SOD, GSH) are used to assess cognitive decline and oxidative damage .

Advanced Research Questions

Q. How do contradictions in D-galactose administration routes (oral vs. parenteral) affect experimental outcomes related to gut microbiota?

- Methodological Answer : Parenteral administration (e.g., subcutaneous) bypasses first-pass metabolism, reducing direct gut microbiota modulation compared to oral routes. However, shows parenteral D-galactose still alters microbiota via systemic AGEs or ROS, detectable via 16S rRNA sequencing of fecal samples. Researchers must control administration routes and validate microbiota changes using metagenomic analysis to reconcile discrepancies .

Q. What role does alpha-D-galactosyl-(1→3)-D-galactose play in enzymatic pathways involving B3GALNT1?

- Methodological Answer : B3GALNT1 catalyzes the transfer of N-acetylgalactosamine (GalNAc) to alpha-D-galactosyl-(1→4)-beta-D-galactosyl substrates, forming globoside blood group antigens. Kinetic assays (e.g., UDP-GalNAc consumption measured via HPLC) and substrate competition studies (using synthetic alpha-D-galactosyl-(1→3)-D-galactose analogs) reveal its specificity. Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Q. How can researchers differentiate between oxidative stress and glycation as primary mechanisms in D-galactose-induced aging models?

- Methodological Answer : Use dual-inhibition experiments:

- Oxidative stress : Administer antioxidants (e.g., melatonin, 10 mg/kg orally) and measure ROS (dihydroethidium staining) and lipid peroxidation (TBARS assay).

- Glycation : Co-treat with AGE inhibitors (e.g., aminoguanidine) and quantify AGEs via immunoblotting (anti-AGE antibodies).

Comparative statistical analysis (ANOVA with post-hoc tests) identifies dominant pathways .

Q. What enzymatic tools are available for selective cleavage or modification of alpha-D-galactosyl-(1→3)-D-galactose?

- Methodological Answer : Alpha-galactosidases (EC 3.2.1.22) from Aspergillus niger selectively hydrolyze α(1→3) linkages at pH 4.5–5.0, monitored by TLC or HPAEC-PAD. For modification, galactose dehydrogenases (EC 1.1.1.48) oxidize the terminal galactose to galactonic acid, detectable via NADH absorbance at 340 nm .

Data Analysis & Contradiction Resolution

Q. How should researchers address heterogeneity in neurobehavioral outcomes across D-galactose-induced aging studies?

- Methodological Answer : Conduct meta-analyses (e.g., random-effects models) to account for variability in administration protocols (dose, duration) and outcome measures (e.g., Y-maze vs. radial arm maze). Subgroup analyses by species (rats vs. mice) and biomarker panels (e.g., BDNF vs. Aβ42) can identify confounding factors .

Q. What strategies validate the specificity of alpha-D-galactosyl-(1→3)-D-galactose antibodies in immunohistochemistry?

- Methodological Answer : Use knockout models (e.g., B3GALNT1 mice) to confirm antibody signal absence. Competitive ELISA with synthetic alpha-D-galactosyl-(1→3)-D-galactose and structural analogs (e.g., alpha-D-galactosyl-(1→4)-D-galactose) validates epitope specificity. Include blocking peptides in IHC protocols to reduce false positives .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.